molecular formula C16H24O3 B12612973 Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate CAS No. 917592-83-7

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate

Cat. No.: B12612973
CAS No.: 917592-83-7
M. Wt: 264.36 g/mol
InChI Key: XUFPEWSEOITQSG-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate is an organic compound with a complex structure, characterized by multiple ethyl and methyl groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate typically involves esterification reactions. One common method is the reaction of 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can also be employed to accelerate the reaction. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: The major product is 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoic acid.

    Reduction: The major product is 2-ethoxy-3-ethyl-4,5,6-trimethylbenzyl alcohol.

    Substitution: Products vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4,6-trimethylbenzoate
  • Ethyl 3-ethyl-4,5,6-trimethylbenzoate
  • Ethyl 2-ethoxy-4,5,6-trimethylbenzoate

Uniqueness

Ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its similar counterparts.

Properties

CAS No.

917592-83-7

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 2-ethoxy-3-ethyl-4,5,6-trimethylbenzoate

InChI

InChI=1S/C16H24O3/c1-7-13-11(5)10(4)12(6)14(15(13)18-8-2)16(17)19-9-3/h7-9H2,1-6H3

InChI Key

XUFPEWSEOITQSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C)C)C)C(=O)OCC)OCC

Origin of Product

United States

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